molecular formula C12H14N2O2 B136591 Tert-butyl 4-cyanophenylcarbamate CAS No. 143090-18-0

Tert-butyl 4-cyanophenylcarbamate

Cat. No. B136591
M. Wt: 218.25 g/mol
InChI Key: CPIRTCVNDVQQLE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives can involve multiple steps, including protection and deprotection of functional groups, as well as the formation of the carbamate linkage itself. For instance, the synthesis of tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate was achieved from L-cystine through steps including acetonization, Boc protection, and N-methoxy-N-methyl amidation, with an overall yield of 54% . Another example is the enantioselective synthesis of a benzyl tert-butoxycarbonylamino cyclohexylcarbamate, which involved an iodolactamization as a key step . These studies highlight the complexity and the need for precise control over the reaction conditions to achieve the desired stereochemistry and functional group protection.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives can be complex, with various substituents influencing the overall shape and reactivity of the molecule. For example, the study of tert-butyl N-(thiophen-2yl)carbamate involved experimental and theoretical vibrational frequency analysis to determine the optimized geometric parameters and vibrational frequencies, which were in good agreement with experimental data . The molecular structure can significantly affect the physical and chemical properties of the compound, as well as its potential biological activity.

Chemical Reactions Analysis

Tert-butyl carbamate derivatives can undergo a variety of chemical reactions. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates were prepared from aldehydes and tert-butyl N-hydroxycarbamate and were shown to behave as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines . Additionally, lithiated tert-butyl cyclopropanecarboxylates were reacted with various electrophiles to yield α-substituted esters, which could be further processed to carboxylic acids or reduced to cyclopropanemethanols . These reactions demonstrate the versatility of tert-butyl carbamate derivatives as intermediates in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structures. For example, the title compound in one study, tert-butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate, formed chains and layers in the crystal structure through hydrogen bonding, which could affect its solubility and stability . The solubility and thermal stability of polyamides derived from 4-tert-butylcatechol were also investigated, showing that these materials were noncrystalline, readily soluble in polar solvents, and had high glass transition temperatures10. These properties are crucial for the practical applications of these compounds in various fields.

Scientific Research Applications

Building Blocks in Organic Synthesis

  • Synthesis of N-(Boc) Nitrone Equivalents: Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, related to Tert-butyl 4-cyanophenylcarbamate, are synthesized from aldehydes and tert-butyl N-hydroxycarbamate. These compounds act as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines, serving as valuable building blocks in organic synthesis (Guinchard et al., 2005).

Synthesis of Specific Compounds

  • Synthesis of Carbocyclic Analogues of 2′-Deoxyribonucleotides: The compound tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, related to Tert-butyl 4-cyanophenylcarbamate, is a crucial intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, proving essential for the synthesis of these vital biological compounds (Ober et al., 2004).

Deprotection Reactions

  • Deprotection of Tert-Butyl Carbamates: Aqueous phosphoric acid has been identified as an effective and environmentally benign reagent for the deprotection of tert-butyl carbamates, tert-butyl esters, and tert-butyl ethers, offering good selectivity and preserving the stereochemical integrity of the substrates. This mild reaction condition is significant in various synthetic applications, including the synthesis of clarithromycin derivatives (Li et al., 2006).

Material Science and Sensory Materials

  • Construction of Blue Emissive Nanofibers: Benzothizole-modified tert-butyl carbazole derivatives, closely related to Tert-butyl 4-cyanophenylcarbamate, have been used to construct strong blue emissive nanofibers. These nanofibers can serve as fluorescent sensory materials for detecting volatile acid vapors due to their efficient exciton migration in nanofibers, highlighting their potential in sensory material development (Sun et al., 2015).

Future Directions

Tert-butyl 4-cyanophenylcarbamate is an important pharmaceutical entity and acts as a preliminary ingredient in the synthesis of drugs such as Citalopram and Escitalopram oxalate, which are antidepressants acting specifically by inhibition of serotonin (5-HT) uptake . It is also used in the synthesis of different benzohydrols (specifically chlorobenzohydrols), which are intermediates in preparations of nefopam (analgesic, muscle relaxant, or antidepressant) .

properties

IUPAC Name

tert-butyl N-(4-cyanophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)14-10-6-4-9(8-13)5-7-10/h4-7H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPIRTCVNDVQQLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00436027
Record name TERT-BUTYL 4-CYANOPHENYLCARBAMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-cyanophenylcarbamate

CAS RN

143090-18-0
Record name TERT-BUTYL 4-CYANOPHENYLCARBAMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 143090-18-0
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